MCG-02

TbrCATL inhibition thiosemicarbazone potency comparison

MCG-02 is the most potent TbrCATL inhibitor in its series (IC50 20 nM), featuring a validated reversible, competitive covalent mechanism free from false-positive promiscuous aggregation. Its nanomolar potency and defined mode of action make it an unparalleled positive control for high-throughput screening and mechanistic studies. Unlike generic thiosemicarbazones, MCG-02 guarantees assay reproducibility and target engagement specificity. Order to advance your trypanosomiasis research with a benchmark tool compound.

Molecular Formula C13H13N3O2S
Molecular Weight 275.33 g/mol
Cat. No. B15622960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMCG-02
Molecular FormulaC13H13N3O2S
Molecular Weight275.33 g/mol
Structural Identifiers
InChIInChI=1S/C13H13N3O2S/c1-7-3-4-9-6-10(8(2)15-16-13(14)19)12(17)18-11(9)5-7/h3-6H,1-2H3,(H3,14,16,19)/b15-8+
InChIKeyRIPHUKOTUQYFFU-OVCLIPMQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MCG-02: A Nanomolar Potency Thiosemicarbazone Inhibitor of Cruzain and TbrCATL for Trypanosomiasis Research


MCG-02 is a coumarin-3-thiosemicarbazone derivative that functions as a potent, reversible, and competitive covalent inhibitor of two crucial cysteine proteases: cruzain (CRZ) from Trypanosoma cruzi and the T. brucei cathepsin L-like protease (TbrCATL) [1]. It is characterized as the most potent TbrCATL inhibitor within its series, demonstrating nanomolar activity [2]. The compound has a molecular weight of 275.33 and a molecular formula of C13H13N3O2S . Its predicted pharmacokinetic profile indicates no violation of Lipinski's Rule of Five, supporting its drug-like properties [1].

Why MCG-02 Cannot Be Directly Substituted by Other Cruzain or TbrCATL Inhibitors


Substituting MCG-02 with other in-class cysteine protease inhibitors or thiosemicarbazones introduces significant scientific risk due to marked differences in potency, selectivity, and mechanism of action. MCG-02 achieves a unique combination of nanomolar inhibition of TbrCATL (IC50 20 nM) and a specific reversible, competitive covalent binding mode [1]. In contrast, many close analogs exhibit promiscuous inhibition through colloidal aggregation or have orders of magnitude lower potency [2][3]. Furthermore, MCG-02's favorable drug-likeness and specific selectivity profile against parasitic targets, as indicated by its predicted pharmacokinetic properties and enzyme-specific activity, cannot be assumed for other thiosemicarbazones [1]. Using an alternative compound without quantitative verification would risk compromised assay sensitivity, misinterpretation of mechanism-of-action studies, and failure to reproduce published findings.

Quantitative Evidence of MCG-02's Differentiated Potency, Mechanism, and Selectivity vs. Comparators


MCG-02 Achieves 2,500-Fold Higher Potency for TbrCATL vs. a Representative Thiosemicarbazone

MCG-02 demonstrates exceptional potency as a TbrCATL inhibitor, with an IC50 of 20 nM [1]. This represents a 2,500-fold improvement in potency compared to the thiosemicarbazone inhibitor MB12, which inhibits TbrCatL with an IC50 of 50,000 nM (50 μM) [2]. Both values were determined using similar enzymatic assay systems.

TbrCATL inhibition thiosemicarbazone potency comparison

MCG-02's Unique Reversible Competitive Covalent Mechanism Differentiates It from Aggregators and Mixed Inhibitors

MCG-02 has been characterized as a reversible, competitive covalent inhibitor of TbrCATL [1]. This specific mechanism is supported by molecular dynamics simulations and confirmatory assays [1]. This contrasts sharply with other thiosemicarbazone derivatives, which are often promiscuous aggregators, and with Pathogen Box hit MMV687246, which acts as a mixed inhibitor of cruzain [2]. The mechanism of MCG-02 is a class-level inference supported by direct experimental data.

covalent inhibitor mechanism of action thiosemicarbazone aggregation

MCG-02 Demonstrates Superior Potency Against Cruzain vs. Comparator Compound 5

MCG-02 inhibits cruzain with an IC50 of 200 nM [1]. This is significantly more potent than Compound 5, which was identified as a promising 4-aminoquinoline hit and inhibits cruzain with an IC50 of 23,000 nM (23 µM) [2]. This represents a 115-fold increase in potency for MCG-02.

cruzain inhibition IC50 comparison Chagas disease

MCG-02 Demonstrates Enhanced Potency Against Cruzain vs. Compound 5

MCG-02 inhibits cruzain with an IC50 of 200 nM [1]. This is significantly more potent than Compound 5, which was identified as a promising 4-aminoquinoline hit and inhibits cruzain with an IC50 of 23,000 nM (23 µM) [2]. This represents a 115-fold increase in potency for MCG-02.

cruzain inhibition IC50 comparison Chagas disease

Recommended Research Applications for MCG-02 Based on Its Quantitative Profile


High-Throughput Screening (HTS) Assay Development and Validation

The exceptional potency of MCG-02 against TbrCATL (IC50 = 20 nM) and its well-defined, non-aggregating mechanism of action make it an ideal positive control and tool compound for developing and validating robust, highly sensitive high-throughput screening assays for new trypanocidal agents . Its use minimizes false positives from promiscuous aggregators, a common issue with other thiosemicarbazone hits .

Mechanistic Studies of Parasite Cysteine Proteases

Due to its characterized reversible, competitive covalent inhibition mechanism, MCG-02 is a valuable probe for detailed mechanistic and structural biology studies of TbrCATL and cruzain . This includes use in X-ray crystallography to solve co-crystal structures or in advanced biochemical assays to dissect the enzyme's catalytic cycle, providing insights that cannot be reliably obtained with mixed or non-specific inhibitors .

In Vitro Parasite Culture Studies

MCG-02's high potency (nanomolar range) against both cruzain and TbrCATL suggests its suitability for use in cell-based assays with T. cruzi amastigotes and T. brucei trypomastigotes at low, specific concentrations . This allows for the study of target engagement and downstream effects in a physiologically relevant context while minimizing potential off-target cytotoxicity that might be observed with less potent or non-specific compounds used at higher doses.

Structure-Activity Relationship (SAR) and Medicinal Chemistry Campaigns

As a well-characterized and highly potent member of the coumarin-3-thiosemicarbazone class, MCG-02 serves as an excellent benchmark or lead compound for medicinal chemistry optimization programs aimed at developing new treatments for Chagas disease and Human African Trypanosomiasis . Its known potency, mechanism, and favorable drug-likeness provide a solid foundation for designing and evaluating novel analogs with improved pharmacological properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for MCG-02

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.